molecular formula C11H14N2O B8325337 5-Methyl-5-(2-pyridinyl)-2-piperidone

5-Methyl-5-(2-pyridinyl)-2-piperidone

Cat. No. B8325337
M. Wt: 190.24 g/mol
InChI Key: NGEAAWWWXZBPDS-UHFFFAOYSA-N
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Patent
US07494992B2

Procedure details

To methyl 4-cyano-4-(2-pyridinyl)pentanoate (Preparation 42, 2.5 g, 11.4 mmol) in ethanol (30 ml) was added Raney nickel (3 g) and the reaction mixture was hydrogenated for 78 h. The reaction mixture was filtered through Celite® washing with ethanol (3.20 ml). The combined organic extracts were concentrated in vacuo to give the crude desired product (2.2 g) which was purified by flash chromatography eluting with dichloromethane:methanol (96:7) to give the pure product as an oil (1.1 g, 5.1%).
Name
methyl 4-cyano-4-(2-pyridinyl)pentanoate
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Yield
5.1%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1)([CH3:10])[CH2:4][CH2:5][C:6](OC)=[O:7])#[N:2]>C(O)C.[Ni]>[CH3:10][C:3]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)[CH2:1][NH:2][C:6](=[O:7])[CH2:5][CH2:4]1

Inputs

Step One
Name
methyl 4-cyano-4-(2-pyridinyl)pentanoate
Quantity
2.5 g
Type
reactant
Smiles
C(#N)C(CCC(=O)OC)(C)C1=NC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
3 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite®
WASH
Type
WASH
Details
washing with ethanol (3.20 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude desired product (2.2 g) which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography
WASH
Type
WASH
Details
eluting with dichloromethane:methanol (96:7)

Outcomes

Product
Details
Reaction Time
78 h
Name
Type
product
Smiles
CC1(CCC(NC1)=O)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 5.1%
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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